3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde 3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1346446-93-2
VCID: VC2715640
InChI: InChI=1S/C9H9NO2/c11-6-7-3-4-10-8-2-1-5-12-9(7)8/h3-4,6H,1-2,5H2
SMILES: C1CC2=NC=CC(=C2OC1)C=O
Molecular Formula: C9H9NO2
Molecular Weight: 163.17 g/mol

3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde

CAS No.: 1346446-93-2

Cat. No.: VC2715640

Molecular Formula: C9H9NO2

Molecular Weight: 163.17 g/mol

* For research use only. Not for human or veterinary use.

3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde - 1346446-93-2

Specification

CAS No. 1346446-93-2
Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
IUPAC Name 3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde
Standard InChI InChI=1S/C9H9NO2/c11-6-7-3-4-10-8-2-1-5-12-9(7)8/h3-4,6H,1-2,5H2
Standard InChI Key DMVKFCOQJURWJS-UHFFFAOYSA-N
SMILES C1CC2=NC=CC(=C2OC1)C=O
Canonical SMILES C1CC2=NC=CC(=C2OC1)C=O

Introduction

Chemical Properties and Structure

The molecular structure of 3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde consists of a dihydropyran ring fused with a pyridine ring, forming a bicyclic framework. The presence of the aldehyde group (-CHO) at the 8-position introduces a reactive center that significantly influences the compound's chemical behavior. This aldehyde functionality acts as an electrophilic site, making the compound particularly reactive toward nucleophiles in chemical transformations.

The heterocyclic nature of this compound contributes to its unique electronic distribution, affecting properties such as solubility, reactivity patterns, and potential for intermolecular interactions. The nitrogen atom in the pyridine ring introduces a basic site, while the oxygen in the pyran ring contributes to hydrogen bonding capabilities.

Table 1: Key Chemical Properties of 3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde

PropertySpecificationReference
CAS Number1346446-93-2
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
StructureFused pyridine and pyran ring system with aldehyde at 8-position
ReactivityReactive toward nucleophiles (aldehyde group)
StabilityStable under standard conditions; susceptible to decomposition under extreme pH or temperature

Biological Significance and Interactions

3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde demonstrates notable interactions with various biomolecules within biological systems, suggesting potential relevance for biochemical processes and pharmaceutical applications. The compound has been observed to interact with transcription factors and signaling molecules involved in critical cellular processes, indicating a possible role in modulating gene expression and cellular signaling pathways.

The mechanism of action for this compound in biological contexts may include influences on gene expression patterns and cellular metabolism. Its unique structural features, particularly the fused heterocyclic system and reactive aldehyde group, likely contribute to its ability to interact with specific biomolecular targets with spatial and electronic complementarity.

These biological interactions suggest potential applications in research aimed at understanding and modulating cellular processes. The compound's ability to interact with transcription factors could be particularly significant for investigations into gene regulation mechanisms and the development of chemical tools for studying specific signaling pathways.

Related Compounds and Derivatives

Several structural relatives of 3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde have been identified and studied, expanding the chemical space around this core structure. These derivatives incorporate additional functional groups or modified structural features that alter their chemical properties and potential biological activities.

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesReference
3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde1346446-93-2C9H9NO2163.17Fused pyridine and pyran rings with aldehyde at 8-position
6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde1261365-84-7C9H8INO2289.07Iodine at 6-position, aldehyde at 8-position
6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbonitrile1346447-09-3C9H7IN2O286.07Iodine at 6-position, carbonitrile replacing aldehyde
3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde527681-61-4C9H9NO2163.17Different ring fusion pattern

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